
4-(Dimethylamino)-2-phenoxynicotinonitrile
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Overview
Description
4-(Dimethylamino)-2-phenoxynicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a nicotinonitrile core substituted with a dimethylamino group at the 4-position and a phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-phenoxynicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinonitrile, dimethylamine, and phenol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinonitrile with the dimethylamino group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Phenoxylation: The second step involves the introduction of the phenoxy group at the 2-position. This can be achieved through a nucleophilic aromatic substitution reaction using phenol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2-phenoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are employed.
Major Products:
Oxidation Products: N-oxides of the original compound.
Reduction Products: Primary amines derived from the nitrile group.
Substitution Products: Compounds with different substituents replacing the dimethylamino or phenoxy groups.
Scientific Research Applications
4-(Dimethylamino)-2-phenoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-phenoxynicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and pharmaceuticals.
4-(Dimethylamino)cinnamaldehyde: Utilized in chromogenic assays.
Uniqueness: 4-(Dimethylamino)-2-phenoxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Biological Activity
4-(Dimethylamino)-2-phenoxynicotinonitrile, also known as DMAN, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dimethylamino group and a phenoxy group attached to a nicotinonitrile backbone. This unique structure contributes to its diverse biological activities.
The biological activity of DMAN is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. These interactions can lead to significant pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that DMAN exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DMAN against selected pathogens are summarized in the table below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that DMAN could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
DMAN has also shown potential as an anticancer agent. Studies involving various cancer cell lines have reported significant antiproliferative effects. The IC50 values for DMAN against selected cancer cell lines are as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical carcinoma) | 15 |
A549 (lung carcinoma) | 20 |
MCF-7 (breast carcinoma) | 25 |
These findings indicate that DMAN can inhibit cancer cell growth effectively, making it a candidate for further investigation in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of DMAN against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that DMAN significantly inhibited MRSA growth with an MIC of 16 µg/mL, highlighting its potential as an alternative treatment option for resistant infections.
- Anticancer Research : In another study, DMAN was tested on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation, with apoptosis confirmed through flow cytometry analysis. This study suggests that DMAN may induce programmed cell death in cancer cells, which is a desirable characteristic in anticancer drugs.
Properties
IUPAC Name |
4-(dimethylamino)-2-phenoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(2)13-8-9-16-14(12(13)10-15)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCOHQRBXSMFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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